molecular formula C19H25N3O4 B1667338 BN82002 CAS No. 396073-89-5

BN82002

Cat. No.: B1667338
CAS No.: 396073-89-5
M. Wt: 359.4 g/mol
InChI Key: GOKYHQGRIIXMNE-UHFFFAOYSA-N
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Description

CDC25 Phosphatase Inhibitor I is a compound that targets CDC25 phosphatases, which are crucial regulators of the cell cycle. These phosphatases dephosphorylate and activate cyclin-dependent kinases, facilitating cell cycle progression. The inhibition of CDC25 phosphatases has garnered significant interest in cancer research due to their role in cell proliferation and tumor growth .

Mechanism of Action

Target of Action

BN-82002 is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family . The primary targets of BN-82002 are CDC25A, CDC25B2, CDC25B3, CDC25C, and 25C-cat . These targets play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .

Mode of Action

BN-82002 interacts with its targets by inhibiting their phosphatase activity . This inhibition is selective, with BN-82002 displaying approximately 20-fold greater selectivity over CD45 tyrosine phosphatase .

Biochemical Pathways

The inhibition of CDC25 phosphatases by BN-82002 affects the cell cycle regulation pathway . Specifically, it impairs the transition between different phases of the cell cycle, leading to cell cycle arrest at various stages . This can have downstream effects on cellular proliferation and growth .

Pharmacokinetics

It’s noted that the free form of bn-82002 is prone to instability, and it’s advisable to consider the stable salt form (bn82002 hydrochloride) that retains the same biological activity .

Result of Action

The inhibition of CDC25 phosphatases by BN-82002 results in a decrease in cellular proliferation . It has been observed that BN-82002 treatment leads to a decrease in the S phase of the cell cycle and an increase in cells containing both a G1 and a G2 DNA content . This suggests that cells treated with BN-82002 are arrested at various stages of the cell cycle .

Action Environment

It’s noted that the free form of the compound is unstable, suggesting that environmental conditions such as temperature and ph could potentially affect its stability and, consequently, its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CDC25 Phosphatase Inhibitor I involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of aromatic aldehydes and amines, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production of CDC25 Phosphatase Inhibitor I typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions: CDC25 Phosphatase Inhibitor I can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

CDC25 Phosphatase Inhibitor I has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Uniqueness: CDC25 Phosphatase Inhibitor I is unique due to its specific binding affinity and selectivity for CDC25 phosphatases, making it a valuable tool for studying cell cycle regulation and a promising candidate for cancer therapy .

Properties

IUPAC Name

4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKYHQGRIIXMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396073-89-5
Record name BN-82002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BN-82002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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